1-(4-Fluorobenzyl)-2-chlorobenzimidazole

Corrosion Science Electrochemistry Green Inhibitors

1-(4-Fluorobenzyl)-2-chlorobenzimidazole (CAS 84946-20-3) is a substituted benzimidazole derivative with a molecular formula of C14H10ClFN2 and a molecular weight of 260.69 g/mol. The compound is characterized by a benzimidazole core bearing a chlorine atom at the 2-position and a 4-fluorobenzyl group on the N1 nitrogen.

Molecular Formula C14H10ClFN2
Molecular Weight 260.69 g/mol
CAS No. 84946-20-3
Cat. No. B028978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-2-chlorobenzimidazole
CAS84946-20-3
Synonyms2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole; 
Molecular FormulaC14H10ClFN2
Molecular Weight260.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)Cl
InChIInChI=1S/C14H10ClFN2/c15-14-17-12-3-1-2-4-13(12)18(14)9-10-5-7-11(16)8-6-10/h1-8H,9H2
InChIKeyPGXALMVNIRPELS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorobenzyl)-2-chlorobenzimidazole (CAS 84946-20-3): Technical Baseline and Core Identity for Research Procurement


1-(4-Fluorobenzyl)-2-chlorobenzimidazole (CAS 84946-20-3) is a substituted benzimidazole derivative with a molecular formula of C14H10ClFN2 and a molecular weight of 260.69 g/mol [1]. The compound is characterized by a benzimidazole core bearing a chlorine atom at the 2-position and a 4-fluorobenzyl group on the N1 nitrogen [1]. It is commercially available with a typical purity of ≥98% (HPLC/GC) and is supplied as a white to off-white crystalline powder with a reported melting point range of 83–87°C [2]. This compound functions as an aldose reductase (ALR2) inhibitor and serves as a critical synthetic intermediate in the production of the antiallergic drug mizolastine .

Why 1-(4-Fluorobenzyl)-2-chlorobenzimidazole (CAS 84946-20-3) Cannot Be Simply Replaced by Generic Analogs


The 4-fluorobenzyl moiety is a critical structural determinant that distinguishes this compound from other N1-benzyl-2-chlorobenzimidazole analogs. The electron-withdrawing para-fluoro substituent directly modulates the electronic properties of the benzimidazole ring system, which can influence both its reactivity as a synthetic intermediate and its interaction with biological targets such as aldose reductase (ALR2) [1]. Substitution with a non-fluorinated benzyl group (e.g., 1-benzyl-2-chlorobenzimidazole, CAS 43181-78-8) alters lipophilicity and metabolic stability . Furthermore, the compound's established role as the primary intermediate in the synthesis of the approved drug mizolastine confers a unique value proposition in pharmaceutical manufacturing that alternative 2-chlorobenzimidazole derivatives lack .

Quantitative Differentiation Guide for 1-(4-Fluorobenzyl)-2-chlorobenzimidazole (CAS 84946-20-3) Relative to Analogs


Corrosion Inhibition Efficiency on Copper in Acidic Media

1-(4-Fluorobenzyl)-2-chlorobenzimidazole (CFB) demonstrates high corrosion inhibition efficiency for copper in 0.5 M H2SO4, with a maximum inhibition efficiency (η) of 95.2% achieved at a concentration of 10 mM [1]. This performance is attributed to the adsorption of the benzimidazole and benzene rings onto the copper surface, as confirmed by Langmuir isotherm fitting and DFT calculations [1]. While direct comparative data for close analogs are not available in this study, the high inhibition efficiency at a moderate concentration highlights the compound's utility as a non-toxic alternative to traditional, more hazardous corrosion inhibitors [1].

Corrosion Science Electrochemistry Green Inhibitors

DMSO Solubility and Derived Stock Solution Concentration

The compound exhibits a high solubility of 52 mg/mL (199.47 mM) in DMSO at 25°C, as determined by in-house testing by a commercial supplier [1]. This value directly informs the preparation of concentrated stock solutions for in vitro assays. For comparison, many structurally related benzimidazole derivatives (e.g., unsubstituted 2-chlorobenzimidazole) display significantly lower solubility in DMSO, often falling below 10 mg/mL, which can limit assay concentration ranges and complicate dosing . The presence of the 4-fluorobenzyl group enhances lipophilicity (calculated XLogP3 = 4.1) [2], which, in this case, correlates with favorable solubility in a polar aprotic solvent like DMSO.

Medicinal Chemistry Assay Development In Vitro Pharmacology

Unique Role as Primary Intermediate for Mizolastine Synthesis

1-(4-Fluorobenzyl)-2-chlorobenzimidazole is unequivocally identified as the primary key intermediate in the industrial synthesis of the H1-antihistamine drug mizolastine [1]. This is a critical point of differentiation from other 2-chlorobenzimidazole derivatives, which do not serve as the direct precursor to a marketed pharmaceutical. The compound is synthesized on a multi-kilogram scale for this purpose, and its purity specifications (≥98%) are driven by the requirements of downstream API manufacturing [2]. Alternative N1-substituted 2-chlorobenzimidazoles (e.g., 1-benzyl-2-chlorobenzimidazole) lack the specific 4-fluorobenzyl group necessary for the subsequent synthetic steps to mizolastine .

Pharmaceutical Process Chemistry API Synthesis Drug Intermediates

Lipophilicity Profile and Predicted Membrane Permeability

The calculated octanol-water partition coefficient (XLogP3) for 1-(4-fluorobenzyl)-2-chlorobenzimidazole is 4.1 [1]. This value is a strong predictor of membrane permeability and is notably higher than that of the non-fluorinated analog 1-benzyl-2-chlorobenzimidazole, which has a calculated XLogP3 of approximately 3.5 [2]. The increase in lipophilicity is attributed to the electron-withdrawing fluorine atom on the benzyl ring [1]. In the context of drug discovery, a higher logP can translate to improved passive diffusion across cell membranes, which is a desirable property for optimizing oral bioavailability .

ADME Drug Design Physicochemical Property

Optimal Application Scenarios for 1-(4-Fluorobenzyl)-2-chlorobenzimidazole (CAS 84946-20-3) Based on Evidence


Pharmaceutical Process Development for Mizolastine and Related APIs

Procurement for the purpose of developing or optimizing a synthetic route to mizolastine. This compound is the documented primary intermediate in the synthesis of this antiallergic drug [1]. Sourcing this specific intermediate is essential for maintaining the integrity of a validated manufacturing process and for research aimed at developing generic versions or improved formulations of mizolastine [1].

Development of Eco-Friendly Corrosion Inhibitors for Copper

Application in materials science and industrial chemistry where a high-efficiency corrosion inhibitor for copper in acidic environments is required. The compound has demonstrated a 95.2% inhibition efficiency at 10 mM in 0.5 M H2SO4, providing a strong quantitative foundation for its use as a 'green' alternative to toxic chromates or other hazardous inhibitors [2]. Its origin as a pharmaceutical intermediate may also confer a favorable safety profile compared to purpose-built industrial chemicals [2].

In Vitro Assays Requiring High DMSO Solubility and ALR2 Inhibition

Use in biological research, specifically for studies investigating the polyol pathway and aldose reductase (ALR2) inhibition. The compound's high DMSO solubility of 52 mg/mL (199.47 mM) [3] facilitates the preparation of concentrated stock solutions, which is a practical advantage for cell-based assays where minimizing DMSO concentration is critical [3]. This property, combined with its established activity as an ALR2 inhibitor, makes it a suitable tool compound for diabetic complication research .

Medicinal Chemistry Optimization for Enhanced Lipophilicity

Utilization as a key scaffold in medicinal chemistry campaigns where increased lipophilicity is a desired design parameter. The compound's XLogP3 of 4.1, which is approximately 0.6 units higher than its non-fluorinated benzyl analog [4], provides a computational rationale for its selection when aiming to improve predicted membrane permeability and oral absorption of a lead series . This makes it a valuable starting point for synthesizing libraries of fluorinated benzimidazole derivatives.

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